Cas no 2201316-59-6 (2-(2,2-Difluoroethoxy)-5-fluoropyrimidine)
2-(2,2-Difluoroethoxy)-5-fluoropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2-difluoroethoxy)-5-fluoropyrimidine
- 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine
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- Inchi: 1S/C6H5F3N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
- InChI Key: IRUJQGXKYFVPHT-UHFFFAOYSA-N
- SMILES: FC(COC1N=CC(=CN=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 128
- XLogP3: 1.5
- Topological Polar Surface Area: 35
2-(2,2-Difluoroethoxy)-5-fluoropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0297-2μmol |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-5μmol |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-10μmol |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-20μmol |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-1mg |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-2mg |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-3mg |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-4mg |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-5mg |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0297-10mg |
2-(2,2-difluoroethoxy)-5-fluoropyrimidine |
2201316-59-6 | 10mg |
$79.0 | 2023-09-07 |
2-(2,2-Difluoroethoxy)-5-fluoropyrimidine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine
Introduction to 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine (CAS No. 2201316-59-6)
2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, identified by the CAS number 2201316-59-6, is a fluorinated pyrimidine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are known to enhance metabolic stability, binding affinity, and overall biological activity. The structural motif of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine incorporates both a difluoroethoxy group and a fluorine substituent on the pyrimidine ring, making it a versatile scaffold for medicinal chemistry applications.
The interest in fluorinated pyrimidines stems from their broad spectrum of biological activities and their role as key structural elements in numerous pharmacologically active compounds. Pyrimidine derivatives are fundamental building blocks in drug design, particularly in the development of antiviral, anticancer, and antimicrobial agents. The introduction of fluorine atoms into these molecules can modulate their pharmacokinetic properties, such as bioavailability and half-life, while also influencing their interaction with biological targets.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their ability to improve drug efficacy and reduce side effects. 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is no exception and has been studied for its potential applications in various therapeutic areas. One of the most compelling aspects of this compound is its structural flexibility, which allows for further chemical modification to tailor its biological properties. This adaptability has made it a valuable intermediate in the synthesis of more complex molecules designed to target specific disease pathways.
One notable area of research involving 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is its role in antiviral drug development. Fluorinated pyrimidines have been shown to exhibit inhibitory effects against viral enzymes such as polymerases and proteases. For instance, studies have demonstrated that derivatives of this compound can interfere with the replication cycle of RNA viruses by competing with natural nucleobases or by inhibiting critical viral proteins. The presence of both fluorine atoms enhances the compound's ability to bind tightly to viral targets, thereby increasing its antiviral potency.
Furthermore, 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine has been explored as a potential candidate in anticancer therapy. Cancer cells often exhibit altered metabolic pathways and DNA repair mechanisms compared to healthy cells. By targeting these differences, fluorinated pyrimidines can selectively inhibit tumor growth while minimizing toxicity to normal tissues. Research has shown that compounds structurally similar to 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine can induce apoptosis in cancer cells by disrupting DNA replication or by activating stress signaling pathways. The difluoroethoxy group in this molecule may play a crucial role in modulating these effects by influencing cell membrane permeability or intracellular signaling cascades.
The agrochemical sector has also benefited from the study of fluorinated pyrimidines. These compounds have been incorporated into herbicides and fungicides due to their ability to selectively target pests and pathogens without harming crops. The structural features of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, particularly the presence of fluorine atoms and an ether linkage, contribute to its stability under environmental conditions and its efficacy against a wide range of targets.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and fluorous chemistry have streamlined the synthesis process and allowed for the preparation of high-purity samples. These improvements have facilitated further exploration of its biological activities and potential therapeutic applications.
The development of new drugs often involves a multidisciplinary approach, combining insights from organic chemistry, biochemistry, pharmacology, and computational modeling. 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine serves as an excellent example of how structural modifications can lead to novel pharmacological entities with improved properties. By leveraging computational tools such as molecular docking and virtual screening, researchers can predict the binding interactions between this compound and biological targets, accelerating the drug discovery process.
In conclusion, 2201316-59-6 represents a promising scaffold for pharmaceutical innovation with its unique structural features and versatile biological activities. Its potential applications in antiviral and anticancer therapies highlight its importance as a building block for next-generation therapeutics. As research continues to uncover new ways to utilize fluorinated pyrimidines like 2201316-59-6, we can expect further advancements in drug design that will benefit patients worldwide.
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